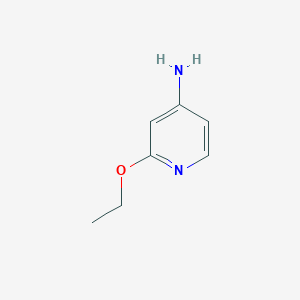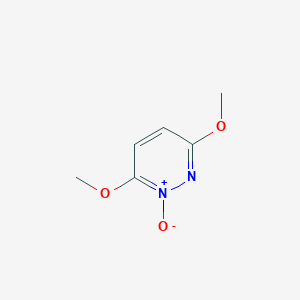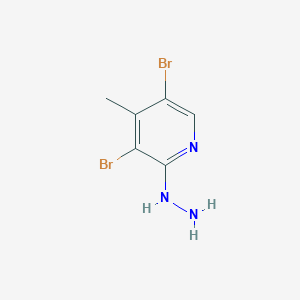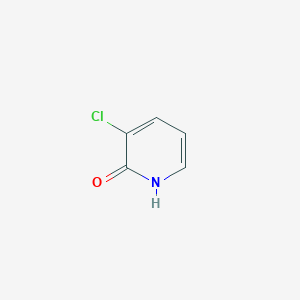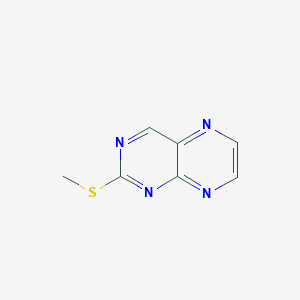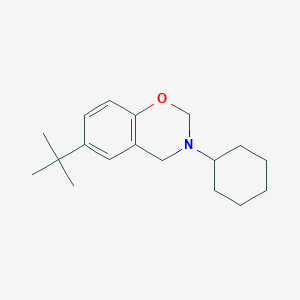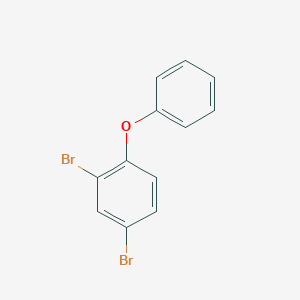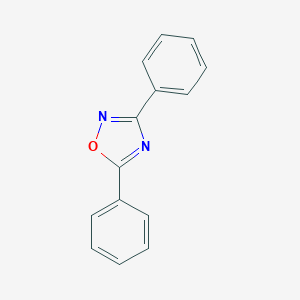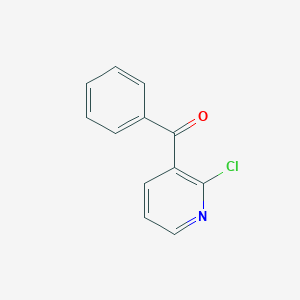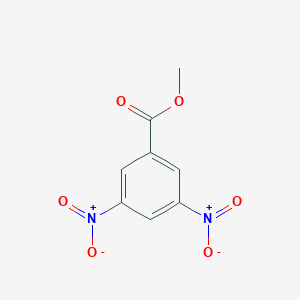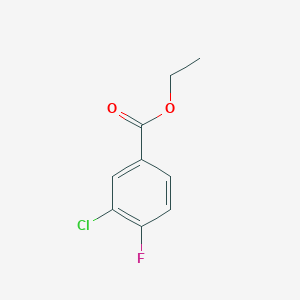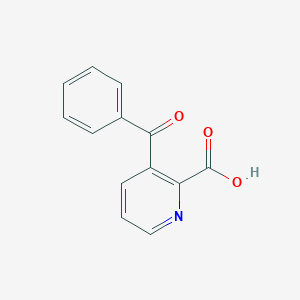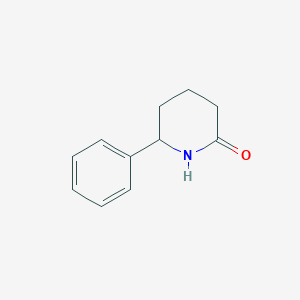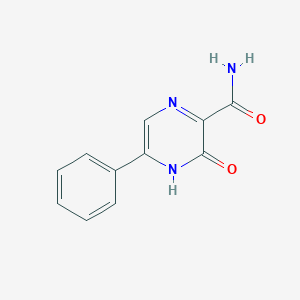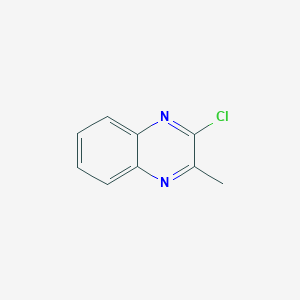
2-Chloro-3-methylquinoxaline
Vue d'ensemble
Description
2-Chloro-3-methylquinoxaline is a chemical compound with the empirical formula C9H7ClN2. It has a molecular weight of 178.62 . It is a powder form substance .
Synthesis Analysis
The synthesis of 2-Chloro-3-methylquinoxaline involves the reaction of o-phenylenediamine with ethyl pyruvate in n-butanol to yield 2-hydroxy-3-methylquinoxaline, which on treatment with POCl3 yields 2-chloro-3-methylquinoxaline . Another synthetic route involves replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methylquinoxaline is represented by the SMILES stringCc1nc2ccccc2nc1Cl . Chemical Reactions Analysis
2-Chloro-3-methylquinoxaline can be used as a reactant to synthesize new Schiff bases containing quinoxaline moieties. The C2 chlorine is replaced by an ether linkage affixed to a benzene ring having a free aldehyde or amine group .Physical And Chemical Properties Analysis
2-Chloro-3-methylquinoxaline is a powder form substance with a melting point of 70-73 °C .Applications De Recherche Scientifique
Application 1: Antimicrobial Activity
- Summary of Application : 2-Chloro-3-methylquinoxaline has been used as a nucleus for the synthesis of new compounds expected to possess optimized antimicrobial activity .
- Methods of Application : Various molecular transformations were performed around the 2-Chloro-3-methylquinoxaline nucleus. The C-2 chlorine was replaced with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group. These groups were further reacted with aromatic amines and aromatic aldehydes, respectively, to yield new Schiff bases containing quinoxaline moieties .
- Results or Outcomes : The synthesized compounds were tested for their antimicrobial activity. The structures of the compounds were confirmed based on their elemental and spectral data .
Application 2: Synthesis of Quinoxaline-Based Compounds
- Summary of Application : 2-Chloro-3-methylquinoxaline has been used in heteroaromatic nucleophilic substitution reactions (SNAr) in the presence of thiols (mercaptan) .
- Methods of Application : The reactions proceeded experimentally under mild and metal-free conditions and led to the selective formation of mono- and di-substituted products with commendable yields . Microwave-assisted synthesis was employed for the preparation of compounds, which was crucial for optimizing reaction efficiency and maximizing product formation .
- Results or Outcomes : The experimental findings revealed an increase in the overall yield of compounds by approximately 15–20%, accompanied by a significant reduction in reaction time by 75% .
Application 3: Component in Drugs
- Summary of Application : Quinoxaline derivatives, including 2-Chloro-3-methylquinoxaline, have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions .
- Methods of Application : The specific methods of application vary depending on the condition being treated. Typically, these compounds are synthesized and incorporated into pharmaceutical formulations .
- Results or Outcomes : These drugs have been used to treat conditions such as cancer, AIDS, plant viruses, and schizophrenia .
Application 4: Synthesis of Antimicrobial Compounds
- Summary of Application : 2-Chloro-3-methylquinoxaline has been used as a nucleus for the synthesis of new compounds expected to possess optimized antimicrobial activity .
- Methods of Application : Various molecular transformations were performed around the 2-Chloro-3-methylquinoxaline nucleus. The C-2 chlorine was replaced with an ether linkage attached to a benzene ring possessing an aldehyde or a free amino group. These groups were further reacted with aromatic amines and aromatic aldehydes, respectively, to yield new Schiff bases containing quinoxaline moieties .
- Results or Outcomes : The synthesized compounds were tested for their antimicrobial activity. The structures of the compounds were confirmed based on their elemental and spectral data .
Safety And Hazards
Orientations Futures
2-Chloro-3-methylquinoxaline was selected as a nucleus around which various molecular transformations were performed to obtain new compounds expected to possess optimized antimicrobial activity . As very little work regarding attachment of ether linkages replacing chlorine at C-2 has been reported, it was thought worthwhile to synthesize various quinoxaline derivatives by replacing the C2 chlorine with an ether linkage attached to a benzene ring possessing a free aldehyde or amine group .
Propriétés
IUPAC Name |
2-chloro-3-methylquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-9(10)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDLUYLWPJMGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284712 | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-methylquinoxaline | |
CAS RN |
32601-86-8 | |
| Record name | 32601-86-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38593 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-methylquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



